Molecular Weight Differentiation Versus the 2-Methyl Analog (CAS 2097937-04-5)
The target compound (CAS 2097937-06-7) has a molecular weight of 324.30 g/mol, which is 14.03 g/mol (4.15%) lower than the 338.33 g/mol of its closest structural analog, the 2-methyl derivative (CAS 2097937-04-5) . This molecular weight difference arises from the absence of a methyl substituent at the 2-position of the core pyrimidine ring. In the context of lead optimization, a molecular weight below 350 g/mol is a critical parameter for compliance with Lipinski's Rule of Five and oral bioavailability prediction [1]. The lower mass of the target compound provides a measurable advantage in fragment-based or property-driven medicinal chemistry campaigns where every 14 Da increment can significantly affect passive permeability and solubility.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 324.30 g/mol |
| Comparator Or Baseline | 338.33 g/mol (2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, CAS 2097937-04-5) |
| Quantified Difference | Δ = 14.03 g/mol (4.15% lower) |
| Conditions | Calculated from molecular formula: target C14H15F3N6 vs comparator C15H17F3N6 |
Why This Matters
Lower molecular weight improves the likelihood of meeting Lipinski's Rule of Five criteria for oral bioavailability, making the target compound a more attractive starting scaffold than the 2-methyl analog in property-driven drug discovery programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi: 10.1016/s0169-409x(00)00129-0. View Source
